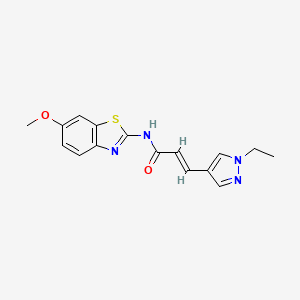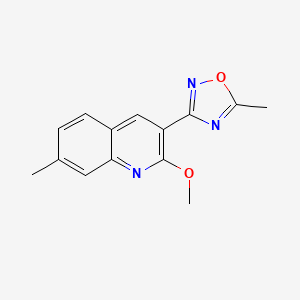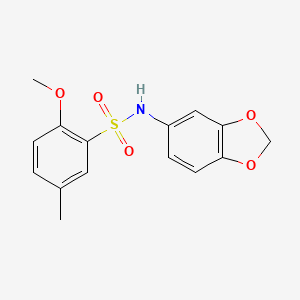![molecular formula C20H22N2O2 B4685645 3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4685645.png)
3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
描述
3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as DPCPX, is a chemical compound that belongs to the class of adenosine receptor antagonists. It is widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.
作用机制
Adenosine receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. There are four subtypes of adenosine receptors, A1, A2A, A2B, and A3, which have different tissue distribution and signaling pathways. 3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide specifically targets the A1 receptor subtype and blocks its activation by adenosine. This leads to a decrease in intracellular cAMP levels and inhibition of various downstream signaling pathways, such as protein kinase A and mitogen-activated protein kinase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different tissues and cell types. In the cardiovascular system, this compound can reduce myocardial infarct size and improve cardiac function by blocking A1 receptor-mediated vasoconstriction and ischemia-reperfusion injury. In the brain, this compound can enhance cognitive function and reduce seizure activity by blocking A1 receptor-mediated inhibition of neurotransmitter release. In the immune system, this compound can modulate inflammatory responses by blocking A1 receptor-mediated inhibition of cytokine production and leukocyte activation.
实验室实验的优点和局限性
3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has several advantages as a research tool, including its high selectivity for the A1 receptor subtype, its well-characterized pharmacokinetics and pharmacodynamics, and its availability from commercial sources. However, this compound also has some limitations, such as its low solubility in aqueous solutions, its potential off-target effects on other adenosine receptor subtypes or non-receptor targets, and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on 3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide and adenosine receptors. One direction is to investigate the potential therapeutic applications of A1 receptor antagonists in various diseases, such as ischemic stroke, Alzheimer's disease, and cancer. Another direction is to develop new A1 receptor antagonists with improved selectivity, potency, and safety profiles. Furthermore, the role of adenosine receptors in the regulation of immune responses and inflammation is an area of active research, and this compound can be a valuable tool in these studies. Overall, this compound and adenosine receptors are promising targets for drug discovery and therapeutic intervention in various diseases.
科学研究应用
3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a highly selective antagonist of the adenosine A1 receptor subtype. It has been used extensively in scientific research to study the role of adenosine receptors in various physiological and pathological processes, such as cardiovascular function, neuronal activity, inflammation, and cancer. This compound has also been used to investigate the potential therapeutic effects of A1 receptor antagonists in several diseases, including ischemia-reperfusion injury, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
3,4-dimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-5-6-17(13-15(14)2)19(23)21-18-9-7-16(8-10-18)20(24)22-11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJOIPMEEMFVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-chloro-N-[2-(dimethylamino)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4685564.png)
![3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B4685569.png)

![1,3-dimethyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4685573.png)

![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4685592.png)
![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4685593.png)
![5-(2-furyl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4685598.png)
![2-{4-[2-methyl-2-(3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4685610.png)

![2,2-dibromo-1-methyl-N'-[1-(3-pyridinyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B4685626.png)

![4-[({[(2,4-dichlorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4685653.png)
